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molecular formula C12H20N2O3 B8758510 Barbituric acid, 5-octyl- CAS No. 14077-85-1

Barbituric acid, 5-octyl-

Cat. No. B8758510
M. Wt: 240.30 g/mol
InChI Key: GLNANLFCPOATHP-UHFFFAOYSA-N
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Patent
US06472396B1

Procedure details

To a solution of sodium (5.32 g) in 400 ml of anhydrous ethanol is added a solution of diethyl 2-octylmalonate (31.5 g) in 50 ml of ethanol and successively 10.27 g of urea, then the mixture is refluxed for 2 hours 30 minutes. The mixture is rapidly cooled to room temperature and the solid which was formed is recovered by filtration and washed with diethyl ether. The solid is then dissolved in 200 ml of water and acidified with 6 N hydrochloric acid until pH 1.5-2 is reached. A solid separates. The mixture is added with 200 ml of ethyl acetate and it is stirred for 2 hours, then it is added with additional 800 ml of warm ethyl acetate. The organic phase is separated and the aqueous phase is washed with 200 ml of ethyl acetate. The pooled organic phases are washed with 250 ml of saturated aqueous solution of sodium chloride dried over sodium sulfate and concentrated to dryness. 21.03 g of the product are obtained.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([CH:10]([C:16]([O:18]CC)=O)[C:11]([O:13]CC)=O)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[NH2:21][C:22]([NH2:24])=[O:23]>C(O)C>[CH2:2]([CH:10]1[C:11](=[O:13])[NH:24][C:22](=[O:23])[NH:21][C:16]1=[O:18])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |^1:0|

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
[Na]
Name
Quantity
31.5 g
Type
reactant
Smiles
C(CCCCCCC)C(C(=O)OCC)C(=O)OCC
Name
Quantity
10.27 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid which was formed
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
WASH
Type
WASH
Details
washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid is then dissolved in 200 ml of water
ADDITION
Type
ADDITION
Details
The mixture is added with 200 ml of ethyl acetate and it
ADDITION
Type
ADDITION
Details
it is added with additional 800 ml of warm ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
the aqueous phase is washed with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The pooled organic phases are washed with 250 ml of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.03 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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